
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a quinoline ring attached to a benzamide structure, with additional butyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide can be achieved through various methods. One common approach involves the reaction of N-(quinolin-8-yl)benzamide with butyl and methyl substituents under specific conditions. For instance, microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions has been reported . This method utilizes benzoyl peroxide (BPO) as a promoter and microwave irradiation to achieve the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and benzoyl peroxide can be scaled up to produce significant quantities of this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: Substitution reactions, such as halogenation, alkylation, and amidation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various alkylated derivatives of the compound .
Aplicaciones Científicas De Investigación
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline ring acts as a bidentate ligand, coordinating with metal centers in catalytic reactions. The compound can also undergo single electron transfer (SET) pathways, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-N-(quinolin-8-yl)benzamide: Similar structure but with a methyl group instead of butyl.
N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives: These compounds have different substituents on the benzamide and quinoline rings.
Uniqueness
2-Butyl-6-methyl-N-(quinolin-8-yl)benzamide is unique due to the presence of both butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the quinoline ring provides distinct properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C21H22N2O |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-butyl-6-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C21H22N2O/c1-3-4-9-16-10-5-8-15(2)19(16)21(24)23-18-13-6-11-17-12-7-14-22-20(17)18/h5-8,10-14H,3-4,9H2,1-2H3,(H,23,24) |
Clave InChI |
AAFAUHOJDXZOLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=CC(=C1C(=O)NC2=CC=CC3=C2N=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
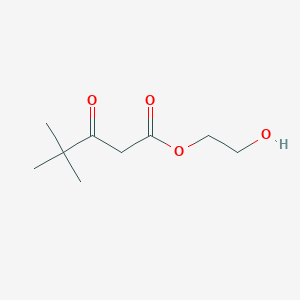
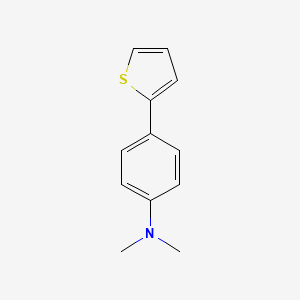
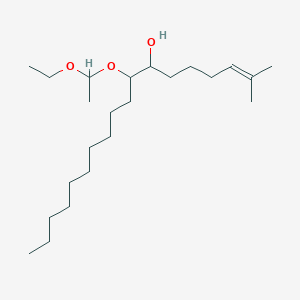
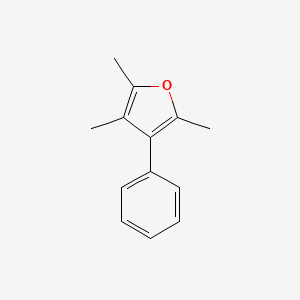
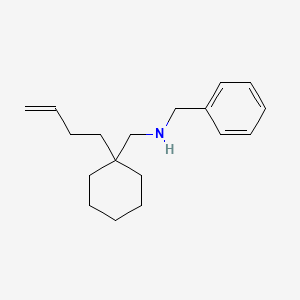


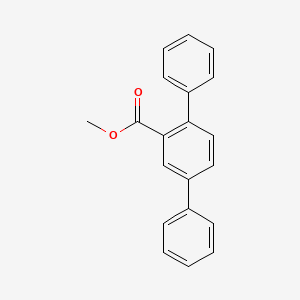
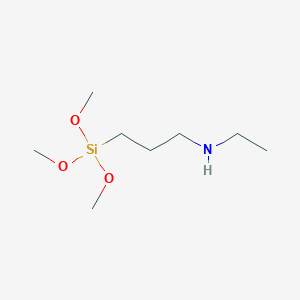
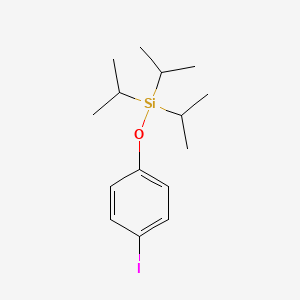
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)

